Cas no 97148-38-4 (E-Ceftazidime)

E-Ceftazidime 化学的及び物理的性質
名前と識別子
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- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate,hydron
- Ceftazidime
- Ceftazidime impurity B
- Ceftazidime EP Impurity B
- Ceftazidime Impurity B (EP) (E-Ceftazidime)
- Ceftazidime impurity 2/Ceftazidime EP Impurity B/E-Ceftazidime/(6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- E-Ceftazidime Ceftazidime Impurity B
- Ceftazidime EP Impurity B(E-Ceftazidime)
- (6R,7R)-7-({(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]ethanoyl}amino)-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, [6R-[6α,7β(E)]]- (ZCI)
- E-Ceftazidime
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- インチ: 1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1
- InChIKey: ORFOPKXBNMVMKC-KZBLUZIOSA-N
- SMILES: C(C1=C(C[N+]2C=CC=CC=2)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1N=C(N)SC=1)=N/OC(C)(C)C(=O)O)(=O)[O-]
じっけんとくせい
- Color/Form: No data available
- 密度みつど: No data available
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
E-Ceftazidime Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
E-Ceftazidime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C244125-1mg |
E-Ceftazidime |
97148-38-4 | 1mg |
$ 265.00 | 2023-09-08 | ||
TRC | C244125-10mg |
E-Ceftazidime |
97148-38-4 | 10mg |
$ 2070.00 | 2023-09-08 | ||
Biosynth | XDA14838-25 mg |
E-Ceftazidime |
97148-38-4 | 25mg |
$3,753.75 | 2022-12-28 | ||
Biosynth | XDA14838-5 mg |
E-Ceftazidime |
97148-38-4 | 5mg |
$1,251.25 | 2022-12-28 | ||
Biosynth | XDA14838-10 mg |
E-Ceftazidime |
97148-38-4 | 10mg |
$2,002.00 | 2022-12-28 | ||
TRC | C244125-5mg |
E-Ceftazidime |
97148-38-4 | 5mg |
$ 1097.00 | 2023-09-08 | ||
Biosynth | XDA14838-1 mg |
E-Ceftazidime |
97148-38-4 | 1mg |
$385.00 | 2022-12-28 |
E-Ceftazidime 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
E-Ceftazidimeに関する追加情報
Comprehensive Overview of E-Ceftazidime (CAS No. 97148-38-4): Mechanism, Applications, and Modern Relevance
E-Ceftazidime (CAS No. 97148-38-4) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its molecular structure features a β-lactam ring, which inhibits bacterial cell wall synthesis, making it a cornerstone in treating severe infections like nosocomial pneumonia, septicemia, and complicated urinary tract infections. The "E" prefix often denotes its enantiomeric purity or enhanced formulation, a topic of growing interest in pharmaceutical optimization.
In the era of antimicrobial resistance (AMR), E-Ceftazidime remains clinically vital due to its stability against many β-lactamases. Recent studies highlight its synergy with avibactam, a β-lactamase inhibitor, to combat carbapenem-resistant Enterobacteriaceae (CRE)—a pressing concern in global health. Researchers and clinicians frequently search for "ceftazidime vs meropenem" or "ceftazidime dosing in renal impairment," reflecting its nuanced use in critical care.
The pharmaceutical industry prioritizes E-Ceftazidime for its bioavailability and thermal stability, key factors in drug formulation. Analytical techniques like HPLC and mass spectrometry ensure its purity, while green chemistry initiatives aim to reduce waste in its synthesis. Queries such as "ceftazidime solubility in water" or "ceftazidime stability in IV solutions" underscore practical challenges addressed in recent literature.
Beyond therapeutics, E-Ceftazidime is pivotal in veterinary medicine, particularly for avian infections and aquaculture. Its role in One Health strategies—bridging human, animal, and environmental health—aligns with trending topics like "antibiotic stewardship" and "zoonotic disease prevention." Regulatory agencies, including the FDA and EMA, continuously update guidelines on its use, driving searches for "ceftazidime FDA approval updates."
From a commercial perspective, E-Ceftazidime (CAS No. 97148-38-4) is manufactured under stringent GMP standards, with suppliers emphasizing COA (Certificate of Analysis) transparency. The compound’s patent expiry has spurred generic production, reducing costs for global health programs. FAQs like "ceftazidime price trends" or "ceftazidime suppliers in Europe" reflect market dynamics.
In summary, E-Ceftazidime exemplifies the intersection of clinical efficacy, industrial innovation, and public health. As AMR escalates, its optimized formulations and judicious use will remain critical. This aligns with search trends exploring "future of cephalosporins" and "alternatives to ceftazidime," ensuring its relevance in scientific and medical discourse.
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